molecular formula C10H7F3O2 B13346790 (1R,2R)-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid

(1R,2R)-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B13346790
M. Wt: 216.16 g/mol
InChI Key: SLQSPHHAZOAQAM-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,3,4-trifluorophenyl diazomethane with an appropriate alkene under catalytic conditions. The reaction is usually carried out in the presence of a transition metal catalyst, such as rhodium or copper, which facilitates the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(1R,2R)-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The cyclopropane ring’s rigidity and strain can also influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid is unique due to its combination of a trifluorophenyl group and a cyclopropane ring. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H7F3O2

Molecular Weight

216.16 g/mol

IUPAC Name

(1R,2R)-2-(2,3,4-trifluorophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H7F3O2/c11-7-2-1-4(8(12)9(7)13)5-3-6(5)10(14)15/h1-2,5-6H,3H2,(H,14,15)/t5-,6+/m0/s1

InChI Key

SLQSPHHAZOAQAM-NTSWFWBYSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=C(C(=C(C=C2)F)F)F

Canonical SMILES

C1C(C1C(=O)O)C2=C(C(=C(C=C2)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.